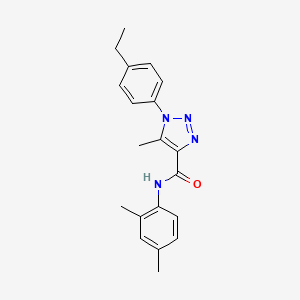

N-(2,4-二甲苯基)-1-(4-乙苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

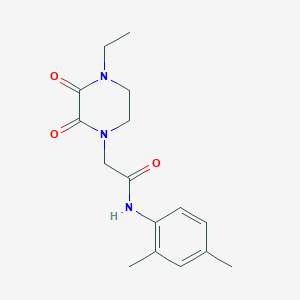

The compound "N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of the compound suggests it is a triazole with specific substituents on the phenyl rings and the triazole moiety itself, which could potentially influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of amidrazones or the reaction of azides with alkynes. While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting with 4-chlorobenzenamine, with reaction conditions optimized for yield . This suggests that the synthesis of our compound of interest might also involve multiple steps and careful optimization of reaction conditions to achieve a high yield.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. The specific substituents on the triazole ring and the phenyl rings can significantly affect the molecular conformation and, consequently, the biological activity of the compound. Crystal structure analysis, as performed for related compounds, provides insights into the molecular conformation, intermolecular interactions, and potential binding modes with biological targets .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The triazole ring can act as a scaffold for further functionalization or as a ligand in coordination chemistry. The presence of carboxamide functionality suggests potential for further reactions, such as amidation or hydrolysis. The specific chemical reactions that "N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" can undergo would depend on the reactivity of the substituents and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in a biological context. The substituents on the triazole ring can lead to variations in these properties, as seen in the synthesis and characterization of similar compounds . For example, the introduction of methyl and ethyl groups could affect the lipophilicity of the compound, which in turn could influence its absorption and distribution in biological systems.

科学研究应用

药代动力学和代谢

对类似于所研究化合物的化合物的研究通常集中于了解它们在动物模型和人类中的药代动力学和代谢。例如,已经对 N-(2,6-二甲苯基)-5-甲基-3-异恶唑甲酰胺 (D2624) 进行了研究,该化合物与利多卡因有关,并被认为是抗惊厥剂的实验性药物。这些研究揭示了大鼠中广泛的首过代谢,并对这些化合物如何在大鼠和人类中吸收、代谢和排泄提供了重要的见解,突出了了解药代动力学特征对于潜在治疗应用的重要性(马丁等人,1997)。

人体代谢途径

研究此类化合物的代谢途径可以为药物开发提供有价值的信息。例如,癌症患者中 N-[2-(二甲氨基)乙基]吖啶-4-甲酰胺 (DACA) 的代谢研究表明,主要的生物转化反应涉及叔胺侧链的 N-氧化和吖啶酮的形成,这些反应被认为是解毒反应。此类研究对于识别可能影响这些化合物的功效和安全性的潜在代谢物至关重要(斯科菲尔德等人,1999)。

毒理学研究

毒理学研究是另一个重要的研究领域,旨在了解化学化合物对人类健康的潜在不利影响。例如,对 N,N-二甲基甲酰胺 (DMF) 及其代谢物进行的研究提供了对职业接触风险和毒性生物学机制的见解,指导了工业环境中的安全法规和保护措施(姆拉兹等人,1989)。

临床试验

相关化合物的临床试验,例如 DACA 的 I 期研究,因其 DNA 嵌入特性和潜在的抗肿瘤活性,对于将基础研究转化为临床应用至关重要。这些试验有助于确定最大耐受剂量,识别剂量限制性毒性,并评估新化合物的治疗潜力(麦克克里斯托尔等人,1999)。

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)24-15(4)19(22-23-24)20(25)21-18-11-6-13(2)12-14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRVABVDHUDCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)